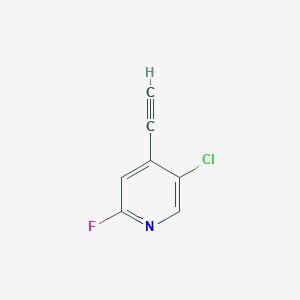
5-Chloro-4-ethynyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-ethynyl-2-fluoropyridine is a fluorinated pyridine derivative known for its unique chemical properties. . The presence of both fluorine and chlorine atoms in the pyridine ring imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in the presence of a suitable solvent . The ethynyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using ethynyl derivatives and palladium catalysts .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
5-Chloro-4-ethynyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-4-ethynyl-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is explored for its potential as a pharmacophore in drug discovery.
Industry: In material science, it is used to synthesize advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism by which 5-Chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize reaction intermediates and facilitate various transformations . In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in its derivatives.
Comparación Con Compuestos Similares
5-Chloro-4-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Chloro-5-fluoropyridine: Similar in structure but lacks the ethynyl group, which affects its reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.
5-Chloro-2-ethynyl-4-fluoropyridine: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine, chlorine, and ethynyl groups, which provide a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C7H3ClFN |
|---|---|
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
5-chloro-4-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
Clave InChI |
PSYLMLIFKQTBAY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=NC=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


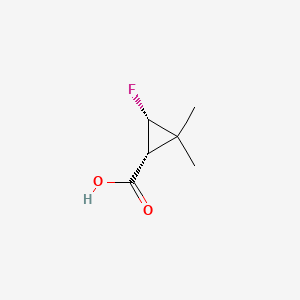
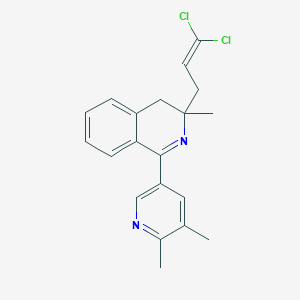

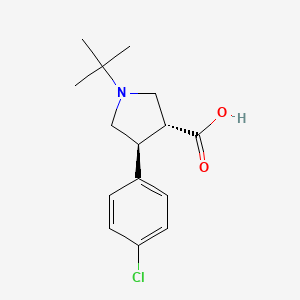
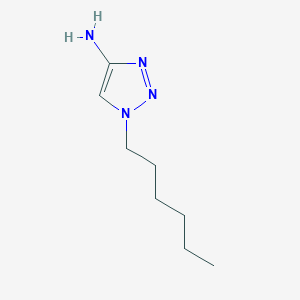
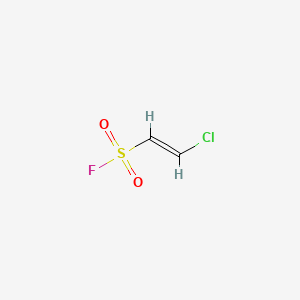
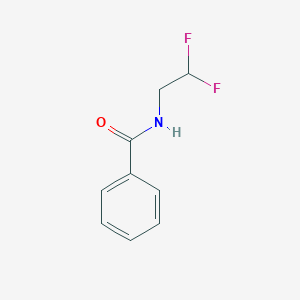
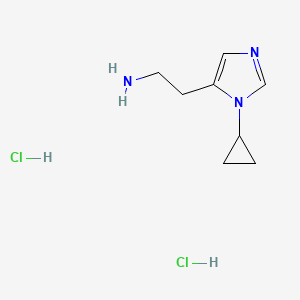
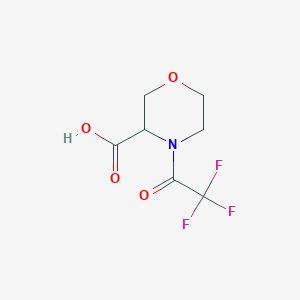
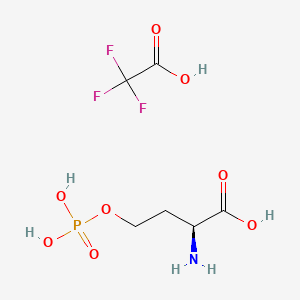
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
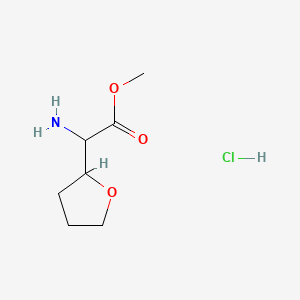
![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
